molecular formula C27H20ClN3O4S2 B12016045 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12016045
M. Wt: 550.1 g/mol
InChI Key: OOWCPXDZMAFAHG-VHXPQNKSSA-N
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Description

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Indole Derivative Formation: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole derivatives in organic reactions.

Biology

Biologically, N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its role in inhibiting specific enzymes or pathways involved in disease processes. It is also studied for its pharmacokinetic properties and bioavailability.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidinone ring is known to interact with cysteine residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • **this compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the thiazolidinone and indole moieties in a single molecule is relatively rare and contributes to its distinct properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H20ClN3O4S2

Molecular Weight

550.1 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H20ClN3O4S2/c1-35-17-12-10-16(11-13-17)14-31-26(34)24(37-27(31)36)23-18-6-2-5-9-21(18)30(25(23)33)15-22(32)29-20-8-4-3-7-19(20)28/h2-13H,14-15H2,1H3,(H,29,32)/b24-23-

InChI Key

OOWCPXDZMAFAHG-VHXPQNKSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S

Origin of Product

United States

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